molecular formula C25H30ClI2NO3 B1665365 Amiodarone hydrochloride CAS No. 19774-82-4

Amiodarone hydrochloride

Cat. No. B1665365
CAS RN: 19774-82-4
M. Wt: 681.8 g/mol
InChI Key: ITPDYQOUSLNIHG-UHFFFAOYSA-N
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Description

Amiodarone hydrochloride is an effective antiarrhythmic medication frequently used for both ventricular and atrial arrhythmias . It belongs to the group of medicines known as antiarrhythmics . It is used to help keep the heart beating normally in people with life-threatening heart rhythm disorders of the ventricles .


Synthesis Analysis

The synthetic method of Amiodarone hydrochloride involves several steps. It starts with salicylaldehyde as a starting material to react with 2-halogenated hydrocarbyl hexanoate, p-methoxybenzoyl chloride, iodine, and 2-diethylaminoethyl chloride hydrochloride in sequence in the presence of a catalyst .


Molecular Structure Analysis

The molecular formula of Amiodarone hydrochloride is C25H30ClI2NO3 . Its average mass is 681.773 Da and its monoisotopic mass is 681.000366 Da .


Physical And Chemical Properties Analysis

Amiodarone is highly soluble in methanol and DMSO but poorly soluble in aqueous solutions of PBS and complete cell culture medium .

Scientific Research Applications

Amiodarone Hydrochloride: A Comprehensive Analysis of Unique Scientific Research Applications

Mechanism of Action

Target of Action

Amiodarone hydrochloride is a class III antiarrhythmic drug . It primarily targets the potassium channels in the heart, but it also affects sodium and calcium channels as well as beta and alpha adrenergic receptors . These targets play a crucial role in maintaining the normal rhythm and electrical activity of the heart.

Mode of Action

Amiodarone hydrochloride works by blocking the potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . This results in an increase in the duration of the action potential as well as the effective refractory period for cardiac cells . It also inhibits inward sodium and calcium currents, which suppresses the excitability and conductivity of cardiac tissues .

Biochemical Pathways

Amiodarone hydrochloride affects multiple biochemical pathways due to its broad spectrum of action. It prolongs the duration of cardiac tissue activation, thereby preventing the conduction of unwanted electrical activity . This drug also inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), which may cause increased thyroxine levels, decreased T3 levels, and increased levels of inactive reverse T3 (rT3) in clinically euthyroid patients .

Pharmacokinetics

Amiodarone hydrochloride exhibits complex pharmacokinetics. It has a slow and wide distribution to tissues such as fat, muscle, and highly perfused organs, which results in long loading periods to accelerate the onset of drug activity . It is markedly lipophilic, resulting in a very large volume of distribution and a prolonged time to reach stable plasma levels . The clearance of amiodarone after intravenous administration in patients with ventricular fibrillation and ventricular tachycardia ranged from 220 to 440 ml/hr/kg .

Result of Action

The primary result of amiodarone hydrochloride’s action is the prevention or suppression of life-threatening ventricular tachyarrhythmias . It decreases the heart’s ability to respond to unwanted electrical stimuli, which may cause an irregular heartbeat . This makes it an extremely effective antiarrhythmic drug .

Action Environment

The action of amiodarone hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can lead to interactions, as amiodarone is known to interact with several medications such as warfarin, simvastatin, atorvastatin, and many HIV antiretroviral medications . Additionally, the drug’s efficacy and stability can be affected by the patient’s physiological state, including thyroid function and renal impairment .

Safety and Hazards

Amiodarone hydrochloride can cause dangerous side effects on your heart, liver, lungs, or vision. It is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPDYQOUSLNIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037185
Record name Amiodarone hydrochloride
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Molecular Weight

681.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

Soluble @ 25 °C (g/100 ml): chloroform 44.51; methylene chloride 19.20; methanol 9.98; ethanol 1.28; benzene 0.65; tetrahydrofuran 0.60; acetonitrile 0.32; 1-octanol 0.30; ether 0.17; 1-propanol 0.13; hexane 0.03; petroleum ether 0.001; sparingly soluble in iso- propanol; slightly soluble in acetone, dioxane, and carbon tetrachloride, In water, 700 mg/l @ 25 °C
Record name AMIODARONE HYDROCHLORIDE
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Mechanism of Action

Amiodarone prolongs the action potential duration of myocardial cells without altering the resting membrane potential. Consequently the drug alters repolarization (QT prolongation) without affecting spontaneous (phase 4) depolarization. Since neither class I nor class II antiarrhythmic drugs possess both these properties, amiodarone is classified as a class III antiarrhythmic agent. The effect of amiodarone on thyroid metabolism remains unclear but probably involves an intracellular rather than a central or peripheral action., Although several investigators have suggested that the myocardial effects observed during chronic amiodarone therapy are comparable to those associated with hypothyroidism and may be related to competitive inhibition of sodium-potassium-activated adenosine triphosphatase (Na+ -K+ -ATPase) activity, other data suggest that amiodarone's effects on thyroid function contribute minimally, if at all, to the overall electrophysiologic effects of the drug., The drug also appears to inhibit transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase O of the action potential. Like class I antiarrhythmic agents, amiodarone is believed to combine with fast sodium channels in their inactive state and thereby inhibit recovery after repolarization in a time- and voltage-dependent manner which is associated with subsequent dissociation of the drug from the sodium channels. Amiodarone appears to have little affinity for activated fast sodium channels., Amiodarone has mild negative inotropic effect that is more prominent with intravenous than with oral administration but that usually does not depress left ventrical function. Amiodarone causes coronary and peripheral vasodialation and, therefore, decrease peripheral vascular resistance but only causes hypotension in large doses.
Record name AMIODARONE HYDROCHLORIDE
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Product Name

Amiodarone hydrochloride

Color/Form

Crystalline powder; crystals from acetone

CAS RN

19774-82-4
Record name Amiodarone hydrochloride
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Record name Amiodarone hydrochloride [USP:JAN]
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Record name Amiodarone hydrochloride
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Record name 2-butyl-3-benzofuryl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone hydrochloride
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Record name AMIODARONE HYDROCHLORIDE
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Melting Point

156 °C
Record name AMIODARONE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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